4-Ethoxycarbonylphenyl chloroformate
Description
4-Ethoxycarbonylphenyl chloroformate (CAS: Not explicitly provided; structurally analogous to 4-Ethoxyphenyl chloroformate, CAS 37782-55-1 ) is an aryl chloroformate ester characterized by an ethoxycarbonyl (-OCO₂Et) substituent at the para position of the phenyl ring. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol . The compound serves as a reactive intermediate in organic synthesis, particularly in acylations and carbamate/carbonate formations. Its ethoxycarbonyl group confers both steric and electronic effects, influencing its reactivity compared to other chloroformates.
Properties
Molecular Formula |
C10H9ClO4 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
ethyl 4-carbonochloridoyloxybenzoate |
InChI |
InChI=1S/C10H9ClO4/c1-2-14-9(12)7-3-5-8(6-4-7)15-10(11)13/h3-6H,2H2,1H3 |
InChI Key |
GUQVYDAFWJAQEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Structure : Phenyl ring with -OCOCl (chloroformate) and -OCO₂Et (ethoxycarbonyl) groups at the para position.
- Reactivity : Moderate electrophilicity due to electron-withdrawing ethoxycarbonyl group, enabling selective reactions with nucleophiles (e.g., amines, alcohols).
- Applications :
Comparison with Similar Chloroformate Compounds
Structural and Reactivity Comparisons
| Compound | Structure | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile |
|---|---|---|---|---|
| 4-Ethoxycarbonylphenyl | Para-OCOCl + para-OCO₂Et | 200.62 | Ethoxycarbonyl (EWG) | Moderate; stabilized by EWG |
| Ethyl Chloroformate | -OCOCl attached to ethyl | 108.52 | Alkyl (EDG) | High; rapid hydrolysis and acylation |
| p-Nitrophenyl Chloroformate | Para-OCOCl + para-NO₂ | 201.57 | Nitro (strong EWG) | Very high; accelerated solvolysis |
| Benzyl Chloroformate | -OCOCl attached to benzyl | 170.59 | Aromatic (EDG) | Moderate; steric hindrance reduces reactivity |
| Methyl Chloroformate | -OCOCl attached to methyl | 94.50 | Alkyl (EDG) | Extremely high; volatile and reactive |
Key Notes:
- Electron-Donating Groups (EDG) : Alkyl substituents (e.g., ethyl, methyl) increase electron density at the carbonyl carbon, enhancing reactivity toward nucleophiles .
- Electron-Withdrawing Groups (EWG): Aryl substituents like nitro (-NO₂) or ethoxycarbonyl (-OCO₂Et) reduce electron density, stabilizing the chloroformate but slowing hydrolysis .
Research Findings and Mechanistic Insights
Solvolysis Reactivity :
- In aqueous alcohols, para-substituted phenyl chloroformates exhibit transition-state variations influenced by substituents. The ethoxycarbonyl group in 4-Ethoxycarbonylphenyl likely results in a lower solvolysis rate compared to p-nitrophenyl derivatives, as nitro groups are stronger EWGs .
- Quantum mechanical modeling suggests that electron-withdrawing substituents stabilize the transition state via resonance, delaying bond cleavage .
- Derivatization Efficiency: Ethyl and methyl chloroformates outperform aryl derivatives in rapid derivatization (e.g., amino acids in metabolomics) due to faster reaction times (<1 minute) . Aryl chloroformates like 4-Ethoxycarbonylphenyl may be preferred for acidic or aqueous conditions where alkyl derivatives hydrolyze too quickly .
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